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Compound of Interest |

(S)-(-)-2-
Compound Name: (Phenylcarbamoyloxy)propionic
acid

Cat. No.: B034285
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An In-Depth Guide to the Experimental Chemistry of (S)-(-)-2-
(Phenylcarbamoyloxy)propionic Acid

Introduction

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid, also known by the synonyms (S)-(-)-
Carbamalactic acid or (S)-PACOPA, is a chiral carboxylic acid of significant interest in
pharmaceutical and synthetic chemistry.[1] Its structure, incorporating a stereocenter derived
from (S)-lactic acid, makes it a valuable chiral building block for the synthesis of
enantiomerically pure active pharmaceutical ingredients (APIs).[2] The presence of both a
carboxylic acid and a carbamate functional group provides two distinct points for chemical
modification, allowing for its use in diverse synthetic pathways and as a chiral resolving agent.

This document serves as a detailed guide for researchers, scientists, and drug development
professionals, providing in-depth protocols and the scientific rationale for key reactions
involving this compound. The protocols described herein are designed to be self-validating,
with an emphasis on explaining the causality behind experimental choices to ensure robust and
reproducible results.

Part 1: Physicochemical Properties and Safety Data
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A thorough understanding of the compound's properties is critical for safe handling and
successful experimental design.

Key Properties

The essential physicochemical data for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid are
summarized below.

Property Value Source(s)
CAS Number 102936-05-0 [11[3]
Molecular Formula C10H11NOa4 [1114]
Molecular Weight 209.20 g/mol [1][4]
Appearance Gray-white solid [2]

Melting Point ~150 °C (decomposes) [2][3]
Boiling Point ~324.7 °C [2]

Density ~1.333 g/mL [2]
Solubility Miscible with water and 5]

ethanol

Room temperature, keep dry
Storage ] [2][6]
and desiccated

Safety and Handling

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is classified as an irritant. Adherence to
standard laboratory safety protocols is mandatory.

e Hazard Statements:
o H315: Causes skin irritation.[4][7]
o H319: Causes serious eye irritation.[4][7]

o H335: May cause respiratory irritation.[4][7]
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e Precautionary Measures:
o P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
o P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]
o P302+P352: IF ON SKIN: Wash with plenty of water.[7]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[7]

o P271: Use only outdoors or in a well-ventilated area.[7]

Part 2: Synthesis of (S)-(-)-2-
(Phenylcarbamoyloxy)propionic Acid

The most direct synthesis involves the reaction of a chiral alcohol ((S)-lactic acid) with an
isocyanate (phenyl isocyanate). The hydroxyl group of lactic acid acts as a nucleophile,
attacking the electrophilic carbon of the isocyanate to form the carbamate linkage.

Synthesis Workflow
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Caption: Workflow for the synthesis of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid.

Detailed Synthesis Protocol

Materials:

e (S)-Lactic Acid
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e Phenyl Isocyanate

e Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

e Hydrochloric Acid (1M)

o Saturated Sodium Chloride Solution (Brine)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)
e Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:

e Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a
nitrogen inlet.

o Reagent Preparation: Dissolve (S)-lactic acid (1.0 eq) in anhydrous THF (or DCM) under a
nitrogen atmosphere.

o Reaction: Slowly add phenyl isocyanate (1.0 eq) to the stirred solution at room temperature
using a dropping funnel. An exothermic reaction may be observed.

e Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

e Quenching & Workup: Once the reaction is complete, carefully quench any remaining
isocyanate with a small amount of water. Acidify the mixture with 1M HCI to protonate the
carboxylic acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent like ethyl acetate (3x).

e Washing: Wash the combined organic layers with water and then with brine to remove water-
soluble impurities.
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Drying & Concentration: Dry the organic layer over anhydrous MgSOa or Naz2SOs, filter, and
remove the solvent under reduced pressure using a rotary evaporator.

Purification: Recrystallize the crude solid product from a suitable solvent system (e.g.,
toluene/hexane) to yield pure (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid.

Causality and Experimental Rationale

Anhydrous Conditions: Phenyl isocyanate is highly reactive towards nucleophiles, including
water. Performing the reaction under anhydrous and inert conditions is critical to prevent the
formation of undesired byproducts like diphenylurea from the reaction of the isocyanate with
water.

Solvent Choice: A non-protic solvent like THF or DCM is used because protic solvents (like
alcohols or water) would compete with the lactic acid in reacting with the isocyanate.

Stoichiometry: A 1:1 molar ratio is used for a direct and efficient conversion. An excess of
either reagent can complicate purification.

Acidic Workup: The carboxylic acid group of the product may exist as a carboxylate salt.
Acidification ensures the product is in its neutral, protonated form, which is more soluble in
organic solvents, facilitating efficient extraction.

Part 3: Base-Catalyzed Hydrolysis

The carbamate functional group can be cleaved via hydrolysis, typically under basic conditions.

This reaction is essentially the saponification of the carbamate ester, which regenerates the

parent alcohol ((S)-lactic acid) and amine (aniline), with the release of carbon dioxide.

Hydrolysis Workflow
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Caption: Workflow for the base-catalyzed hydrolysis of the target compound.

Detailed Hydrolysis Protocol

This protocol is adapted from a standard procedure for the basic hydrolysis of carbamates.[3]
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Materials:

¢ (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

o Potassium Hydroxide (KOH) pellets

o Ethanol (95%)

e Deionized Water

e Diethyl Ether

e Hydrochloric Acid (concentrated)

o Three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle

Procedure:

e Setup: In a three-neck round-bottom flask equipped with a reflux condenser, mechanical
stirrer, and nitrogen inlet, add the starting material (1.0 eq).

e Solvent Addition: Add a solution of ethanol and deionized water (e.g., a 5:1 v/v mixture). Stir
until the solid is dissolved.

o Base Addition: Carefully add an excess of potassium hydroxide pellets (e.g., 10-15 eq).
Caution: This process is exothermic and KOH is corrosive.[8]

o Reflux: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24 hours.

e Cooling & Concentration: Allow the mixture to cool to room temperature. Transfer it to a
single-neck flask and remove the ethanol using a rotary evaporator.[8]

 Aniline Isolation: Transfer the remaining agueous residue to a separatory funnel. Extract the
aniline product with diethyl ether (3x). The combined ether layers can be dried over
anhydrous sodium sulfate, filtered, and concentrated to yield aniline.[8]

o Lactic Acid Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify it
with concentrated HCI until the pH is ~1-2.
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o Extraction: Extract the (S)-lactic acid from the acidified aqueous layer using a suitable
solvent like ethyl acetate or diethyl ether (3x).

» Final Steps: Dry the organic extracts containing lactic acid over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure to obtain the product.

Causality and Experimental Rationale

o Excess Base: A large excess of a strong base like KOH is used to drive the saponification
reaction to completion and to neutralize the acidic products (propionic acid and carbonic acid
intermediate).

e Solvent System: An ethanol/water mixture is an excellent solvent system as it dissolves both
the organic substrate and the inorganic base, creating a homogeneous reaction mixture that
enhances reaction rates.

o Reflux: Heating the reaction at reflux provides the necessary activation energy to cleave the
stable carbamate bond in a reasonable timeframe.

 Differential Extraction: The workup relies on the different acid-base properties of the
products. Aniline, a weak base, is soluble in organic solvents. Lactic acid, a carboxylic acid,
remains in the aqueous layer as its potassium salt until acidification, after which it can be
extracted into an organic solvent. This allows for a clean separation of the products.

Part 4: Application in Chiral Resolution of Racemic
Amines

As an enantiomerically pure acid, (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid can be used
as a chiral resolving agent to separate racemic mixtures of amines. The principle relies on the
formation of diastereomeric salts that possess different physical properties, most notably
solubility.[9][10][11]

Chiral Resolution Workflow
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Caption: General workflow for chiral resolution of a racemic amine.

General Protocol for Chiral Resolution

Materials:
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Racemic amine

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Suitable solvent (e.g., ethanol, methanol, acetone, ethyl acetate; requires screening)
Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

Organic extraction solvent (e.g., diethyl ether, DCM)

Procedure:

Salt Formation: Dissolve the racemic amine (2.0 eq) in a minimal amount of a warm solvent.
In a separate flask, dissolve the (S)-acid resolving agent (1.0 eq) in the same solvent.

Mixing: Slowly add the acid solution to the amine solution with stirring. Salt precipitation may
occur immediately or upon cooling.

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in
a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold
solvent. This is the first crop, enriched in one diastereomer. The mother liquor is enriched in
the other.

Purity Check: Check the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the
crystalline salt using chiral HPLC or by measuring its specific rotation.

Recrystallization (Optional): If the desired purity is not achieved, recrystallize the salt from a
fresh portion of the solvent. Repeat until a constant rotational value or high e.e. is obtained.

Liberation of the Free Amine: Suspend the purified diastereomeric salt in a mixture of water
and an organic solvent (e.g., diethyl ether). Add aqueous NaOH solution and stir until the
solid dissolves.

Extraction: Transfer the mixture to a separatory funnel. The free amine will be in the organic
layer, while the sodium salt of the resolving agent will be in the aqueous layer. Separate the
layers and extract the aqueous layer with more organic solvent.
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Final Steps: Combine the organic layers, dry over an anhydrous drying agent, filter, and
concentrate to yield the enantiomerically enriched amine.

Causality and Experimental Rationale

Diastereomer Formation: Enantiomers have identical physical properties, making them
difficult to separate. By reacting them with a single enantiomer of a chiral resolving agent, a
pair of diastereomers is formed. Diastereomers have different physical properties, including
solubility, which allows for their separation by classical techniques like crystallization.[10][11]

Solvent Selection: The choice of solvent is the most critical variable in diastereomeric salt
resolution. The ideal solvent will maximize the solubility difference between the two
diastereomeric salts, leading to efficient separation. This often requires empirical screening
of several solvents.

Stoichiometry: Often, only 0.5 equivalents of the resolving agent are used relative to the
racemate (or 1.0 eq relative to the target enantiomer). This is a practical consideration to
maximize the yield of the less soluble salt from the solution.

Base Treatment: A strong base is required to deprotonate the ammonium salt and "liberate"
the free amine, which can then be easily separated from the water-soluble carboxylate salt of
the resolving agent.

Part 5: Analytical Methods

Characterization of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid and its reaction products

requires standard analytical techniques.

o Gas Chromatography (GC): Useful for analyzing volatile compounds. For a carboxylic acid

like this, derivatization may be necessary to increase volatility. GC coupled with a Flame
lonization Detector (FID) or Mass Spectrometry (MS) can be used for purity assessment and
identification.[12][13]

High-Performance Liquid Chromatography (HPLC): The preferred method for purity analysis
and for monitoring reaction progress. Chiral HPLC columns are essential for determining
enantiomeric excess, particularly after a chiral resolution.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are indispensable for
structural elucidation, confirming the presence of the phenyl, propionyl, and carbamate
moieties.

e Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups: a broad O-H
stretch for the carboxylic acid, a C=0 stretch for the acid, and another C=0 stretch for the
carbamate, as well as N-H stretches.

« Titration: The carboxylic acid functionality can be quantified by titration with a standardized
solution of a strong base, such as sodium hydroxide.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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